molecular formula C10H14N2O B1407831 6-(oxan-4-yl)pyridin-3-amine CAS No. 1373148-09-4

6-(oxan-4-yl)pyridin-3-amine

Cat. No.: B1407831
CAS No.: 1373148-09-4
M. Wt: 178.23 g/mol
InChI Key: AVILKEXHTHNAIW-UHFFFAOYSA-N
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Description

6-(oxan-4-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a tetrahydropyran group at the 6-position and an amine group at the 3-position

Scientific Research Applications

6-(oxan-4-yl)pyridin-3-amine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with ataxia telangiectasia mutated (ATM) kinase, a key enzyme involved in the DNA damage response . The interaction between 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine and ATM kinase leads to the inhibition of the enzyme’s activity, which can affect the repair of DNA double-strand breaks. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses to DNA damage.

Cellular Effects

The effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ATM kinase by 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents . Furthermore, this compound may affect the expression of genes involved in DNA repair and apoptosis, thereby impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of ATM kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in the DNA damage response . Additionally, 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine may interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ATM kinase and prolonged effects on DNA repair and cell cycle progression.

Dosage Effects in Animal Models

The effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound may selectively inhibit ATM kinase without causing significant toxicity . At higher doses, 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can exhibit toxic effects, including increased cell death and adverse impacts on organ function. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity.

Metabolic Pathways

6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of metabolites can be affected by the presence of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine within the nucleus, cytoplasm, or other subcellular structures can determine its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxan-4-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the use of 6-chloropyridin-3-amine as a starting material, which undergoes nucleophilic substitution with tetrahydro-2H-pyran-4-ylamine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the tetrahydropyran group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(oxan-4-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran group enhances its solubility and stability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

6-(oxan-4-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILKEXHTHNAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373148-09-4
Record name 6-(oxan-4-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After 1.0M toluene-solution (9.8 ml) of lithium bis(trimethylsilyl)amide was added to bis(dibenzylideneacetone)palladium (0) (67 mg) and tri-tert-butylphosphine tetrafluoroborate (118 mg) at 70° C. under an atmosphere of nitrogen, a toluene solution (8.2 ml) of 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine (1.97 g) was added dropwise and stirred at the same temperature for 0.5 hour. Next, the reaction solution was cooled to room temperature, 1.0M tetrahydrofuran-solution (7.0 ml) of tetrabutylammonium fluoride was added and stirred at the same temperature for 1.5 hours. After completion of the reaction, a saturated aqueous solution of sodium bicarbonate was added and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give the titled compound (1.1 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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